molecular formula C16H12O7 B1233565 Pinoquercetin CAS No. 491-49-6

Pinoquercetin

Cat. No.: B1233565
CAS No.: 491-49-6
M. Wt: 316.26 g/mol
InChI Key: DTFXGVGIKNSCQQ-UHFFFAOYSA-N
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Description

Pinoquercetin is a flavonoid identified in plant species such as Commiphora gileadensis and Cyperus rotundus . Structurally, it belongs to the flavone subclass, characterized by a 2-phenylchromen-4-one backbone. Unlike flavonols (e.g., quercetin), this compound lacks a hydroxyl group at the 3-position of the C-ring, which influences its biochemical interactions . It is notable for its presence in cytotoxic plant extracts, suggesting anti-proliferative properties .

Properties

CAS No.

491-49-6

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methylchromen-4-one

InChI

InChI=1S/C16H12O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,17-20,22H,1H3

InChI Key

DTFXGVGIKNSCQQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pinoquercetin shares a flavonoid core with other polyphenols but exhibits distinct substituent patterns. Key comparisons include:

Compound Structural Class Key Similarities Key Differences Source of Similarity Data
This compound Flavone 2-phenylchromen-4-one backbone Lacks 3-OH group
Funalenone Microbial metabolite 90% structural similarity (shared bicyclic motifs) Additional methyl groups in Funalenone
Quercetin Flavonol Shared A- and C-ring hydroxylation Quercetin has 3-OH; this compound lacks it
Fisetin Flavonol Shared hydroxylation at 3',4' positions Fisetin has 3-OH; this compound lacks it
Naringenin Flavanone Similar C-ring structure Naringenin has a saturated C-ring; this compound does not

Binding Affinity to SUMO1 Protein

  • This compound: Failed to exhibit dose-dependent binding saturation to human SUMO1, unlike fisetin (Kd = 227.8 ± 19.5 μM) and quercetin .
  • Fisetin/Quercetin : Demonstrated strong SUMO1 binding, critical for modulating sumoylation pathways .

Collagenase Inhibition Potential

  • This compound: Identified as a candidate inhibitor of Leptospira collagenase due to 90% structural similarity to Funalenone, a known inhibitor. However, molecular docking revealed high binding energy (−6.2 kcal/mol), suggesting weaker efficacy than Funalenone (−8.9 kcal/mol) .
  • Funalenone: Superior binding energy (−8.9 kcal/mol) due to optimized hydrophobic interactions .

Cytotoxic and Antimicrobial Effects

  • This compound: Contributes to anti-proliferative activity in C. gileadensis leaf extracts, alongside quercetin and eriodictyol .
  • Quercetin: Widely documented for potent cytotoxicity via ROS modulation, but this compound’s role is less characterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinoquercetin
Reactant of Route 2
Pinoquercetin

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